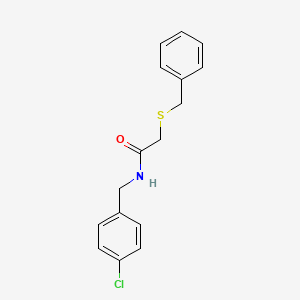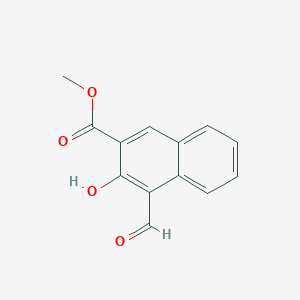![molecular formula C16H9FN2 B5789455 4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile](/img/structure/B5789455.png)
4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile (abbreviated as CFVN) is a chemical compound that has been extensively studied for its potential applications in scientific research. CFVN is a fluorescent molecule that is widely used as a probe for detecting and imaging biological molecules and processes. In
Mécanisme D'action
4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile works by binding to specific biological molecules, such as proteins and enzymes, and emitting a fluorescent signal when excited by light. The fluorescent signal can be detected and quantified using fluorescence microscopy or spectroscopy. The binding of 4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile to biological molecules can also cause changes in their biochemical and physiological properties, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile has been shown to have minimal toxicity and does not affect the function of biological molecules it binds to. However, 4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile can interfere with some biochemical assays, such as enzyme activity assays, due to its fluorescent properties. Therefore, careful optimization of experimental conditions is necessary to ensure accurate results.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile is its high sensitivity and specificity for detecting and imaging biological molecules and processes. 4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile is also relatively easy to use and can be applied to a wide range of biological systems. However, 4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile has some limitations, such as its interference with some biochemical assays and its limited stability in aqueous solutions.
Orientations Futures
There are several future directions for 4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile research, including the development of new synthetic methods for 4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile derivatives with improved properties, the optimization of experimental conditions for specific applications, and the integration of 4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile with other imaging and sensing technologies. 4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile can also be used in combination with other fluorescent probes to study complex biological systems and processes. Additionally, 4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile can be used for the development of new diagnostic and therapeutic agents for various diseases.
Méthodes De Synthèse
4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile can be synthesized by a variety of methods, including Suzuki coupling, Heck coupling, and Sonogashira coupling. However, the most commonly used method is the Suzuki coupling reaction, which involves the reaction of 4-bromo-1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile with phenylboronic acid in the presence of a palladium catalyst. The reaction yields 4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile in high purity and yield.
Applications De Recherche Scientifique
4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile has been widely used as a fluorescent probe for detecting and imaging biological molecules and processes. It has been used to study protein-protein interactions, enzyme activity, and cell signaling pathways. 4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile has also been used for in vivo imaging of tumors and other diseases.
Propriétés
IUPAC Name |
4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2/c17-16-7-3-12(4-8-16)9-15(11-19)14-5-1-13(10-18)2-6-14/h1-9H/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHSLFLLOYKNEL-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N'-[(3-cyclohexylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5789433.png)


![ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5789458.png)

![1-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5789477.png)
